Thalidomide-NH-PEG8-Ts
CAS No.:
Cat. No.: VC20158115
Molecular Formula: C36H49N3O14S
Molecular Weight: 779.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H49N3O14S |
|---|---|
| Molecular Weight | 779.9 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41) |
| Standard InChI Key | GZOHJVDFMQTYJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
Thalidomide-NH-PEG8-Ts comprises three distinct regions:
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Thalidomide moiety: A CRBN-binding ligand derived from the parent compound Thalidomide, known for its immunomodulatory properties.
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PEG8 linker: An octaethylene glycol chain providing hydrophilicity and flexibility, critical for bridging the E3 ligase ligand and target protein binder .
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Tosyl group: A 4-methylbenzenesulfonyl (Ts) moiety facilitating conjugation to target-binding molecules via nucleophilic substitution.
The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, underscores its modular design.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₉N₃O₁₄S |
| Molecular Weight | 779.9 g/mol |
| CAS Number | 2488761-07-3 |
| Solubility | Predominantly hydrophilic (PEG-dependent) |
Synthesis and Stability
Synthesis involves coupling the Thalidomide analog to the PEG8-Ts backbone via amine-reactive chemistry. The PEG linker enhances aqueous solubility, addressing the hydrophobicity typical of Thalidomide derivatives . Stability studies indicate resistance to enzymatic degradation in serum, attributable to the polyethylene glycol chain’s steric shielding.
Role in PROTAC Technology
Mechanism of Action
PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases (e.g., CRBN) to target proteins, inducing ubiquitination and proteasomal degradation. Thalidomide-NH-PEG8-Ts contributes the CRBN-binding moiety, enabling modular assembly with target-specific ligands. For example, conjugating it to an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor creates a PROTAC capable of degrading IDO1, a protein implicated in cancer immune evasion .
Advantages Over Conventional Linkers
Compared to hydrocarbon-stapled or rigid linkers, the PEG8 spacer offers:
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Flexibility: Ensures optimal spatial alignment between E3 ligase and target protein .
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Reduced steric hindrance: Critical for degrading large or structurally complex targets.
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Tunable pharmacokinetics: PEG length modulates cellular uptake and bioavailability .
Research Applications and Findings
In Vitro Protein Degradation
Studies utilizing Thalidomide-NH-PEG8-Ts-based PROTACs demonstrate dose-dependent degradation of targets such as IDO1, with DC₅₀ (half-maximal degradation concentration) values in the nanomolar range . Proteasome dependency is confirmed via rescue experiments with MG-132, a proteasomal inhibitor .
Table 2: Exemplary PROTAC Performance
| Target Protein | Degradation Efficiency (DC₅₀) | Biological Outcome |
|---|---|---|
| IDO1 | 15 nM | Reduced kynurenine production |
| Hypothetical X | 50 nM | Apoptosis induction |
Kinase Targeting
While small-molecule PROTACs dominate kinase degradation, Thalidomide-NH-PEG8-Ts enables peptide-based approaches. For instance, stapled peptides targeting Protein Kinase A (PKA) linked to this compound achieve submicromolar degradation efficacy, suppressing phosphorylation of downstream substrates like cAMP response element-binding protein (CREB) .
Therapeutic Implications
Oncology
PROTACs incorporating Thalidomide-NH-PEG8-Ts show promise in degrading oncoproteins resistant to inhibition, such as mutant EGFR or BCR-ABL. Their catalytic mode of action permits sustained effects even after drug clearance, reducing dosing frequency.
Neurological Disorders
Emerging work explores degrading tau aggregates in Alzheimer’s disease by conjugating tau-binding peptides to Thalidomide-NH-PEG8-Ts, leveraging CRBN’s expression in neuronal tissues .
Challenges and Future Directions
Optimizing Linker Design
While PEG8 balances flexibility and size, shorter linkers (e.g., PEG4) may improve membrane permeability. Comparative studies suggest PEG6–PEG12 linkers maintain efficacy while reducing molecular weight .
Expanding E3 Ligase Repertoire
Beyond CRBN, integrating ligands for VHL or MDM2 could circumvent resistance mechanisms. For example, VHL-recruiting PROTACs degrade hepatitis B virus X-protein, illustrating platform versatility .
Enhancing Cellular Delivery
Conjugating cell-penetrating peptides (CPPs) to Thalidomide-NH-PEG8-Ts-based PROTACs improves cytosolic delivery, as demonstrated in models of triple-negative breast cancer.
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